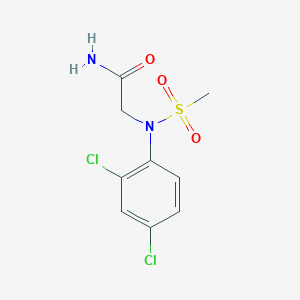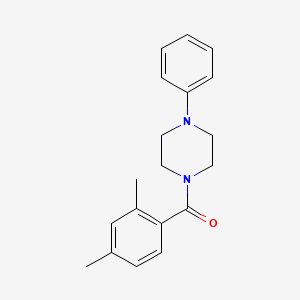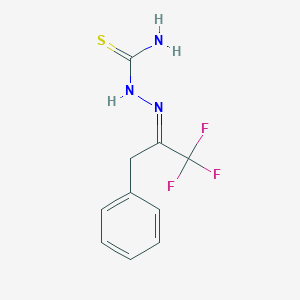
N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue. It is used in scientific research to stimulate the secretion of growth hormone and insulin-like growth factor 1 (IGF-1) in the body. MK-677 is a promising compound for the treatment of growth hormone deficiency, muscle wasting, and other conditions that can benefit from increased growth hormone secretion.
Mechanism of Action
N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide works by stimulating the secretion of growth hormone and IGF-1 in the body. It does this by binding to the ghrelin receptor, which is a receptor that is involved in the regulation of appetite and energy metabolism. By binding to the ghrelin receptor, N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide stimulates the release of growth hormone and IGF-1 in the body, which can have positive effects on muscle growth, bone density, and metabolism.
Biochemical and Physiological Effects
N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to have positive effects on muscle growth, bone density, and metabolism. It has also been shown to improve cognitive function, sleep quality, and immune function. N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide can also increase appetite, which can be beneficial for individuals who are trying to gain weight or recover from an illness or injury.
Advantages and Limitations for Lab Experiments
N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide is a promising compound for scientific research due to its ability to stimulate the secretion of growth hormone and IGF-1 in the body. It is also relatively safe and well-tolerated, with few reported side effects. However, there are limitations to using N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide in lab experiments. For example, it can be difficult to control the dosage and timing of N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide administration, which can affect the results of experiments.
Future Directions
There are many future directions for research on N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide. Some potential areas of research include:
1. Studying the effects of N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide on muscle wasting and other conditions that can benefit from increased growth hormone secretion.
2. Investigating the long-term effects of N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide on cognitive function, sleep quality, and immune function.
3. Developing new compounds that can stimulate the secretion of growth hormone and IGF-1 in the body, with fewer side effects than N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide.
4. Studying the effects of growth hormone on aging and age-related diseases, such as Alzheimer's disease and osteoporosis.
5. Investigating the potential use of N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide in combination with other compounds, such as testosterone or anabolic steroids, to enhance muscle growth and performance.
Conclusion
N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide is a promising compound for scientific research due to its ability to stimulate the secretion of growth hormone and IGF-1 in the body. It has positive effects on muscle growth, bone density, and metabolism, and may have other beneficial effects on cognitive function, sleep quality, and immune function. While there are limitations to using N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide in lab experiments, it remains a valuable tool for studying the effects of growth hormone on the body. Future research on N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide and other compounds that stimulate growth hormone secretion may lead to new treatments for a variety of conditions.
Synthesis Methods
N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis of N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide is a complex process that requires expertise in organic chemistry. The process involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine to form 4-chloro-3-nitrobenzyl cyclopropyl amine. The nitro group is then reduced to an amine group, which is further reacted with methylsulfonyl chloride to form N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide.
Scientific Research Applications
N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide is used in scientific research to study the effects of growth hormone on the body. It is used to stimulate the secretion of growth hormone and IGF-1 in the body, which can have positive effects on muscle growth, bone density, and metabolism. N~2~-(4-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide is also used to study the effects of growth hormone on aging, cognitive function, and other physiological processes.
properties
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-19(17,18)15(8-12(16)14-10-4-5-10)11-6-2-9(13)3-7-11/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHWKJBMSDARFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorophenyl)-N-cyclopropyl-N~2~-(methylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5852634.png)


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5852672.png)
![N-[3-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5852680.png)

![4-methoxy-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide](/img/structure/B5852695.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5852696.png)
![N-[2-(butyrylamino)phenyl]-1-naphthamide](/img/structure/B5852700.png)